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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B612112 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the

cross-reactivity profile of (Rac)-AZD8186, a potent Phosphoinositide 3-kinase (PI3K) inhibitor,

against a panel of kinases. Its performance is benchmarked against other notable PI3K

inhibitors, Pictilisib (GDC-0941) and Alpelisib (BYL719), with supporting experimental data and

methodologies.

(Rac)-AZD8186 is a selective inhibitor of PI3Kβ and PI3Kδ isoforms.[1][2] Its targeted activity

against these specific isoforms makes it a valuable tool in cancer research, particularly in

tumors with loss of the tumor suppressor PTEN, which leads to a dependency on the PI3Kβ

isoform.[1][3] This guide will delve into the specifics of its selectivity and how it compares to

other PI3K inhibitors with different isoform preferences.

Comparative Kinase Inhibition Profile
The inhibitory activity of (Rac)-AZD8186 and its alternatives, Pictilisib and Alpelisib, against the

Class I PI3K isoforms is summarized in the table below. The data, presented as half-maximal

inhibitory concentrations (IC50), illustrates the distinct selectivity profiles of these compounds.
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Kinase
(Rac)-AZD8186
IC50 (nM)

Pictilisib (GDC-
0941) IC50 (nM)

Alpelisib (BYL719)
IC50 (nM)

PI3Kα 35[3] 3[4][5] 4.6 - 5[6][7]

PI3Kβ 4[3] 33[4] 1156 - 1200[6][8]

PI3Kγ 675[3] 75[4] 250[6][8]

PI3Kδ 12[3] 3[4][5] 290[6][8]

(Rac)-AZD8186 demonstrates potent inhibition of PI3Kβ and PI3Kδ, with significantly higher

IC50 values for PI3Kα and PI3Kγ, indicating its dual β/δ selectivity.[3] In broader kinase

screening, (Rac)-AZD8186 has shown a high degree of selectivity, with over 100-fold selectivity

against a panel of 74 protein and lipid kinases.[3] Furthermore, in a KinomeScan assay, no

significant binding to 442 other kinases was observed at a concentration of 10 µM.[3]

Pictilisib (GDC-0941) acts as a pan-Class I PI3K inhibitor, with potent activity against PI3Kα

and PI3Kδ, and slightly less but still significant inhibition of PI3Kβ and PI3Kγ.[4][5] It also

exhibits inhibitory activity against the mammalian target of rapamycin (mTOR) with a 193-fold

lower activity compared to PI3Kα.[4]

Alpelisib (BYL719) is a highly selective inhibitor of PI3Kα.[7][8] Its inhibitory activity against

other Class I PI3K isoforms is substantially lower, with IC50 values in the triple-digit nanomolar

to micromolar range.[6][8] For other kinases outside of the Class I PI3K family (and PI4Kb), the

IC50 or Kd values for Alpelisib are reported to be at least 50-fold higher.[9]

Experimental Protocols
The determination of kinase inhibitory activity, as represented by the IC50 values, is commonly

performed using in vitro kinase assays. A widely used method is a luminescent-based assay,

such as the Kinase-Glo® assay.

Luminescent Kinase Assay (e.g., Kinase-Glo®)
Objective: To measure the activity of a kinase by quantifying the amount of ATP remaining in

solution after a kinase reaction. A decrease in ATP is indicative of kinase activity, and the

potency of an inhibitor is determined by its ability to prevent ATP consumption.
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Principle: The assay relies on a thermostable luciferase enzyme that generates a luminescent

signal in the presence of ATP. The intensity of the light produced is directly proportional to the

ATP concentration. When a kinase consumes ATP to phosphorylate its substrate, the amount

of available ATP decreases, resulting in a lower luminescent signal.

Methodology:

Kinase Reaction: Recombinant kinase, a suitable substrate (e.g., a peptide or lipid), and ATP

are combined in a reaction buffer in the wells of a microplate.

Inhibitor Addition: The test compound, such as (Rac)-AZD8186, is added to the reaction

mixture at various concentrations. A control reaction without the inhibitor is also prepared.

Incubation: The reaction is incubated for a specific period to allow for the enzymatic reaction

to proceed.

Luminescence Detection: A reagent containing the luciferase enzyme and its substrate

(luciferin) is added to each well. This terminates the kinase reaction and initiates the light-

producing reaction.

Signal Measurement: The luminescent signal is measured using a luminometer.

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition

against the logarithm of the inhibitor concentration and fitting the data to a dose-response

curve.

PI3K/Akt/mTOR Signaling Pathway
(Rac)-AZD8186 and the compared inhibitors exert their effects by targeting key components of

the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth,

proliferation, survival, and metabolism. The following diagram illustrates the core components

and interactions within this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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